molecular formula C4H5N3OS B14917036 N-(1,2,4-thiadiazol-5-yl)acetamide

N-(1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B14917036
M. Wt: 143.17 g/mol
InChI Key: CGMBETZVVBUEIS-UHFFFAOYSA-N
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Description

N-(1,2,4-Thiadiazol-5-yl)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at the 5-position with an acetamide group. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive thiadiazole derivatives, which exhibit antimicrobial, anticancer, and kinase-modulating properties .

For example, 1,2,4-thiadiazole-containing compounds are frequently explored as kinase inhibitors or activators (e.g., c-Abl kinase activators in ) and antimicrobial agents .

Properties

Molecular Formula

C4H5N3OS

Molecular Weight

143.17 g/mol

IUPAC Name

N-(1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C4H5N3OS/c1-3(8)7-4-5-2-6-9-4/h2H,1H3,(H,5,6,7,8)

InChI Key

CGMBETZVVBUEIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=NS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1,2,4-thiadiazol-5-yl)acetamide can be synthesized through various methods. One common method involves the reaction of thiourea derivatives with carbon disulfide in the presence of sodium hydroxide. This reaction produces thiadiazole derivatives, which can then be acetylated using chloroacetyl chloride to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,4-thiadiazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiadiazole derivatives. These products have various applications in medicinal chemistry and materials science .

Scientific Research Applications

N-(1,2,4-thiadiazol-5-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2,4-thiadiazol-5-yl)acetamide involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase, which plays a role in fluid secretion and pH regulation. This inhibition can lead to decreased secretion of aqueous humor in the eye, making it useful in the treatment of glaucoma . Additionally, its ability to disrupt DNA replication makes it a potential anticancer agent .

Comparison with Similar Compounds

B. 1,2,4-Thiadiazole Derivatives

  • 2-Cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide (): The cyano and dichlorophenyl substituents enhance lipophilicity and electronic withdrawal, likely improving kinase-binding affinity. This contrasts with the simpler N-(1,2,4-thiadiazol-5-yl)acetamide, which lacks such modifications.
  • N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (): The fused triazolo-thiadiazole system increases molecular complexity, contributing to nanomolar-range IC50 values (42±1 nM against CDK5/p25) .
2.2. Functional Analogues with Heterocyclic Cores

A. Thiazole-Triazole-Acetamide Hybrids
Compounds like N-(2-phenyl-1,3-thiazol-5-yl)acetamide () replace the thiadiazole with a thiazole ring. Key distinctions:

  • Substituent Diversity : Fluorophenyl, bromophenyl, or methoxyphenyl groups (e.g., 9b–9e in ) modulate steric and electronic profiles, enhancing selectivity for enzymes like α-glucosidase .

B. Triazolo-Thiadiazole Derivatives
The compound N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide () demonstrates how fused heterocycles improve potency. Its IC50 of 30±1 nM against unspecified targets underscores the advantage of hybrid scaffolds over simpler thiadiazoles .

Comparative Pharmacological and Physicochemical Data

Compound Core Structure Key Substituents Biological Activity IC50/Potency Reference
This compound 1,2,4-Thiadiazole Acetamide (position 5) Kinase modulation (inferred) N/A
2-Cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide 1,2,4-Thiadiazole Cyano, dichlorophenyl c-Abl kinase activation Not quantified
N-[3-Methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide (MSH) 1,3,4-Thiadiazole Methyl, mercapto Methazolamide metabolite N/A
N-(4-Methyl-5-(6-phenyl-triazolo-thiadiazol-3-yl)thiophen-2-yl)acetamide Triazolo-thiadiazole Phenyl, methyl CDK5/p25 inhibition 42±1 nM
N-(2-(4-Fluorophenyl)-1,3-thiazol-5-yl)acetamide (9b) Thiazole Fluorophenyl α-Glucosidase inhibition Not quantified

Key Findings and Implications

Structural Activity Relationships (SAR): Thiadiazole Isomers: 1,2,4-Thiadiazoles (e.g., ) exhibit stronger electronic withdrawal than 1,3,4-isomers, favoring interactions with kinase ATP-binding pockets. Substituent Effects: Electron-withdrawing groups (e.g., cyano in ) enhance binding affinity, while bulky substituents (e.g., tolylpropyl in ) may improve selectivity.

Pharmacological Potential: Thiadiazole-acetamide hybrids are promising kinase modulators, but triazolo-thiadiazole derivatives () show superior potency due to fused heterocycles. Thiazole analogs () offer alternative mechanisms, such as carbohydrate metabolism inhibition, highlighting scaffold-dependent target specificity.

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